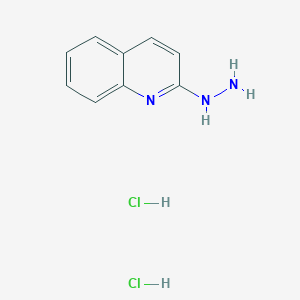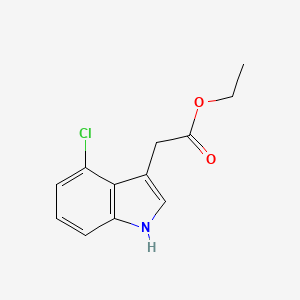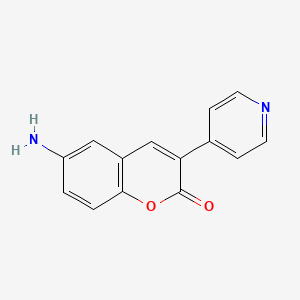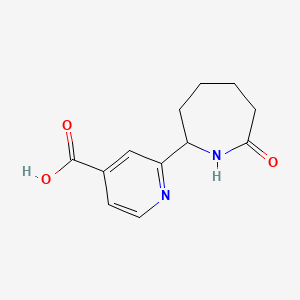
2-Hydrazinylquinoline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinylquinoline dihydrochloride is a chemical compound with the molecular formula C9H9N3·2HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydrazinylquinoline dihydrochloride can be synthesized through the reaction of quinoline with hydrazine hydrate. The reaction typically involves heating quinoline with an excess of hydrazine hydrate under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction conditions, such as temperature and reaction time, can be optimized to achieve a high yield of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory-scale preparation. Industrial production would likely involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinylquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, hydrazone derivatives, and other quinoline-based compounds .
Scientific Research Applications
2-Hydrazinylquinoline dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydrazinylquinoline dihydrochloride involves its interaction with various molecular targets and pathways. It acts as a derivatization agent by forming Schiff bases with carbonyl compounds, which enhances the detection and analysis of these compounds in biological samples. The formation of these derivatives allows for more accurate and sensitive analysis using techniques such as LC-MS .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinoquinoline: A closely related compound with similar chemical properties and applications.
Quinoline: The parent compound from which 2-Hydrazinylquinoline dihydrochloride is derived.
Hydrazine: A simple hydrazine derivative with similar reactivity.
Uniqueness
This compound is unique due to its ability to form stable derivatives with carbonyl compounds, making it particularly useful in analytical chemistry and metabolic studies. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .
Properties
Molecular Formula |
C9H11Cl2N3 |
|---|---|
Molecular Weight |
232.11 g/mol |
IUPAC Name |
quinolin-2-ylhydrazine;dihydrochloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-12-9-6-5-7-3-1-2-4-8(7)11-9;;/h1-6H,10H2,(H,11,12);2*1H |
InChI Key |
FYFXUZRJDDDKKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11873220.png)

![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)


![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)




